molecular formula C16H18N8O5S B11507526 N-(2,5-dimethoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(2,5-dimethoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11507526
M. Wt: 434.4 g/mol
InChI Key: NENZIAUPGVSVSC-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique structural components, including a dimethoxyphenyl group, a triazole ring, and a nitro group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Attachment of the Nitro Group: The nitro group is introduced through nitration reactions, often using nitric acid or other nitrating agents.

    Coupling with Dimethoxyphenyl Group: The dimethoxyphenyl group is coupled to the triazole ring through a nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or other acylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, while the triazole ring can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution may involve reagents like halogens or sulfonic acids, while nucleophilic substitution can use alkyl halides.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Amines or hydroxylamines are typical products.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer activities. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress, inhibition of enzyme activity, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-2-({4-methyl-5-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
  • N-(2,5-dimethoxyphenyl)-2-({4-methyl-5-[(3-hydroxy-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Uniqueness

The presence of the nitro group in N-(2,5-dimethoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C16H18N8O5S

Molecular Weight

434.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[4-methyl-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H18N8O5S/c1-22-13(7-23-9-17-15(21-23)24(26)27)19-20-16(22)30-8-14(25)18-11-6-10(28-2)4-5-12(11)29-3/h4-6,9H,7-8H2,1-3H3,(H,18,25)

InChI Key

NENZIAUPGVSVSC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)CN3C=NC(=N3)[N+](=O)[O-]

Origin of Product

United States

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